molecular formula C8H5ClN2O2 B1404502 Methyl 5-chloro-2-cyanonicotinate CAS No. 1356110-33-2

Methyl 5-chloro-2-cyanonicotinate

Cat. No.: B1404502
CAS No.: 1356110-33-2
M. Wt: 196.59 g/mol
InChI Key: RIGMVFIYNYQKRH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-cyanonicotinate is a pyridine derivative characterized by a chlorine atom at the 5-position, a cyano group at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol. The cyano group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the methyl ester improves solubility in organic solvents compared to carboxylic acid derivatives .

Properties

IUPAC Name

methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGMVFIYNYQKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745294
Record name Methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-33-2
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356110-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Chlorination: One common method involves the nitration of methyl nicotinate followed by chlorination. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Cyanation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods: Industrial production of methyl 5-chloro-2-cyanonicotinate often involves large-scale nitration and chlorination processes followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-chloro-2-cyanonicotinate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, sodium hydroxide, potassium carbonate, solvent like ethanol or methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-chloro-2-cyanonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyano and chloro substituents on biological activity. It can be used to synthesize analogs of biologically active molecules for drug discovery and development.

Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its unique reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorine atom can participate in electrophilic aromatic substitution reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Benzylamino)-5-chloronicotinate (CAS 1706429-08-4)

Below is a comparative analysis:

Property Methyl 5-chloro-2-cyanonicotinate Ethyl 2-(Benzylamino)-5-chloronicotinate
Molecular Formula C₈H₅ClN₂O₂ C₁₅H₁₅ClN₂O₂
Molecular Weight 196.59 g/mol 290.75 g/mol
Substituents 2-cyano, 5-chloro, methyl ester 2-benzylamino, 5-chloro, ethyl ester
Key Functional Groups Cyano (electron-withdrawing) Benzylamino (electron-donating)
Ester Group Methyl Ethyl
Potential Applications Intermediate in synthesis Pharmaceutical intermediates (e.g., kinase inhibitors)
Key Differences and Implications:
  • Substituent Reactivity: The cyano group in this compound increases electrophilicity at the 2-position, favoring reactions like nucleophilic aromatic substitution.
  • Ester Group Effects : The methyl ester in the target compound reduces steric hindrance compared to the ethyl ester in the analog, which may improve solubility in polar aprotic solvents.
  • Biological Activity: Ethyl 2-(benzylamino)-5-chloronicotinate is documented in kinase inhibitor research, whereas this compound’s cyano group could make it a precursor for herbicides or antifungal agents due to its reactive nitrile moiety.

Broader Context: Pyridine Derivatives with Chlorine and Ester Groups

Other analogs, such as Methyl 5-chloro-2-aminonicotinate and Ethyl 5-chloro-2-hydroxynicotinate, highlight the role of substituent diversity:

  • Amino vs. Cyano Groups: Amino-substituted derivatives exhibit basicity and metal-coordination properties, whereas cyano groups stabilize negative charges in transition states during synthesis.
  • Hydroxyl vs. Ester Groups : Hydroxyl groups increase hydrophilicity but reduce stability under acidic conditions, unlike ester-protected derivatives.

Biological Activity

Methyl 5-chloro-2-cyanonicotinate (MCCN) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

MCCN is characterized by the presence of a chloro group and a cyano group attached to a pyridine ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C_7H_6ClN_2O_2
  • CAS Number: 208511-07-3

The presence of the cyano group enhances the compound's reactivity and biological activity, making it a valuable candidate for further research.

The biological activity of MCCN is largely attributed to its interaction with various molecular targets. The cyano group acts as an electron-withdrawing substituent, which can influence the compound's reactivity and its interactions with enzymes and receptors. The chlorine atom may participate in electrophilic aromatic substitution reactions, which can modulate the activity of biological targets.

Antimicrobial Properties

Research indicates that MCCN exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often possess broad-spectrum antimicrobial effects, suggesting that MCCN may inhibit the growth of various bacteria and fungi. This potential makes it an interesting candidate for drug development aimed at treating infections.

Anticancer Activity

MCCN has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's structural features allow it to interact with critical enzymes involved in cancer progression, making it a potential lead compound in cancer therapy .

Anti-inflammatory Effects

In vivo studies have evaluated the anti-inflammatory effects of MCCN, particularly in models of carrageenan-induced paw edema. These studies demonstrate that MCCN can significantly reduce inflammation, comparable to established anti-inflammatory drugs like diclofenac. The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Study 1: Antimicrobial Activity Evaluation

A study conducted to assess the antimicrobial efficacy of MCCN involved testing against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that MCCN exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)

Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, Wistar rats were treated with varying doses of MCCN. The results showed a dose-dependent reduction in paw edema.

Dose (mg/kg b.w.)Paw Edema Reduction (%)
1020
2035
4050

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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